molecular formula C18H16N4O2 B12880751 3-({2-[(Isoquinolin-6-yl)amino]-2-oxoethyl}amino)benzamide CAS No. 920513-35-5

3-({2-[(Isoquinolin-6-yl)amino]-2-oxoethyl}amino)benzamide

Cat. No.: B12880751
CAS No.: 920513-35-5
M. Wt: 320.3 g/mol
InChI Key: VVKYQLGFORGGEV-UHFFFAOYSA-N
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Description

3-({2-[(Isoquinolin-6-yl)amino]-2-oxoethyl}amino)benzamide is a synthetic small molecule designed for biochemical research, featuring a molecular architecture that conjugates a benzamide moiety with an isoquinoline core. The isoquinoline scaffold is a privileged structure in medicinal chemistry, known to be present in compounds with a wide range of biological activities and is the foundational structure for thousands of natural alkaloids . This specific compound is of significant research interest for exploring protein-ligand interactions, particularly in the context of ion channel modulation. Its structure is analogous to compounds investigated as inhibitors of the anoctamin 6 (ANO6) protein, a calcium-activated chloride channel implicated in phospholipid scrambling and various cellular signaling pathways . Research into ANO6 inhibitors is relevant for studying underlying mechanisms of coagulation, thromboembolic disorders, and cancer proliferation . Furthermore, benzamide derivatives have demonstrated substantial research value in other areas, including the protection of pancreatic β-cells from endoplasmic reticulum (ER) stress, a key factor in the pathogenesis of diabetes . This reagent provides scientists with a specialized chemical tool to probe novel therapeutic targets and deepen the understanding of complex disease biology in a laboratory setting.

Properties

CAS No.

920513-35-5

Molecular Formula

C18H16N4O2

Molecular Weight

320.3 g/mol

IUPAC Name

3-[[2-(isoquinolin-6-ylamino)-2-oxoethyl]amino]benzamide

InChI

InChI=1S/C18H16N4O2/c19-18(24)13-2-1-3-15(9-13)21-11-17(23)22-16-5-4-14-10-20-7-6-12(14)8-16/h1-10,21H,11H2,(H2,19,24)(H,22,23)

InChI Key

VVKYQLGFORGGEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NCC(=O)NC2=CC3=C(C=C2)C=NC=C3)C(=O)N

Origin of Product

United States

Preparation Methods

Preparation of Isoquinolin-6-yl Amine Intermediate

  • Isoquinoline derivatives are typically synthesized via Pictet-Spengler reactions or by functionalization of preformed isoquinoline rings.
  • The 6-amino substitution can be introduced by nitration followed by reduction or by direct amination methods.
  • Protective groups may be used to mask reactive sites during intermediate steps.

Formation of the 2-Oxoethyl Linker

  • The 2-oxoethyl group is introduced by acylation of the isoquinolin-6-yl amine with a suitable acyl chloride or anhydride, such as chloroacetyl chloride.
  • Alternatively, coupling reagents like carbodiimides (e.g., EDCI) in the presence of additives like HOBt can facilitate amide bond formation between the amino group and carboxylic acid derivatives.

Coupling with 3-Aminobenzamide

  • The final step involves coupling the 2-oxoethyl isoquinolinyl amine intermediate with 3-aminobenzamide.
  • This is typically achieved via peptide coupling methods using carbodiimide chemistry (e.g., EDCI/HOBt) or other coupling agents.
  • Reaction solvents include dimethylformamide (DMF), tetrahydrofuran (THF), or dioxane.
  • Bases such as triethylamine or inorganic bases like potassium carbonate may be used to neutralize acids formed during coupling.

Representative Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Isoquinolin-6-yl amine synthesis Nitration/reduction or direct amination Use of protective groups if necessary
Acylation to form 2-oxoethyl linker Chloroacetyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane) Low temperature to control reaction
Amide coupling with 3-aminobenzamide EDCI, HOBt, base (e.g., DIPEA), solvent (DMF or THF) Room temperature to mild heating, inert atmosphere recommended

Purification and Characterization

  • Purification is commonly performed by column chromatography or recrystallization.
  • Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Research Findings and Optimization Notes

  • The use of carbodiimide coupling agents (EDCI) with HOBt significantly improves yield and reduces side reactions such as racemization or polymerization.
  • Solvent choice impacts reaction rate and purity; DMF and THF are preferred for their solubilizing properties.
  • Protective groups on amino or hydroxyl functionalities may be necessary to prevent side reactions during multi-step synthesis.
  • Acid or base treatment can be used to remove protecting groups post-coupling.

Summary Table of Preparation Steps

Step No. Description Reagents/Conditions Outcome/Notes
1 Synthesis of isoquinolin-6-yl amine Nitration + reduction or direct amination Isoquinolin-6-yl amine intermediate
2 Acylation to introduce 2-oxoethyl linker Chloroacetyl chloride, base, solvent Formation of 2-oxoethyl amine derivative
3 Coupling with 3-aminobenzamide EDCI, HOBt, base, DMF or THF Final amide bond formation yielding target compound
4 Purification and characterization Chromatography, NMR, MS Pure, structurally confirmed product

Chemical Reactions Analysis

Types of Reactions

3-((2-(Isoquinolin-6-ylamino)-2-oxoethyl)amino)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce various amines.

Scientific Research Applications

3-((2-(Isoquinolin-6-ylamino)-2-oxoethyl)amino)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((2-(Isoquinolin-6-ylamino)-2-oxoethyl)amino)benzamide involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes or interact with DNA, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds


Key Observations :

  • Unlike antimicrobial pyrimidine-benzamide hybrids (e.g., Compound 4 ), the target compound lacks electron-withdrawing groups (e.g., nitro), which may reduce redox-related antioxidant activity.

HDAC Inhibitors

HDAC6-selective inhibitors like YSL-109 and HPOB exhibit >1,000-fold selectivity over other isoforms (e.g., HDAC1/8) due to their unique substituents . For example:

  • YSL-109 : 4,000-fold selectivity for HDAC6 vs. HDAC1/8 .
  • HPOB : Stabilizes HDAC6-cofactor interactions via its hydroxyethyl-phenyl group .

Implications for Target Compound: The isoquinolin-6-yl group’s rigidity may favor binding to HDAC6’s hydrophobic catalytic pocket, but experimental validation is required.

Antimicrobial/Antioxidant Agents

Pyrimidine-benzamide derivatives (e.g., Compounds 4–6 ) show moderate antimicrobial activity (MIC: 8–32 µg/mL against S. aureus), with Compound 4’s nitro group enhancing antioxidant capacity (IC~50~: 12.3 µM in DPPH assay). The target compound’s lack of nitro or chlorophenyl groups may limit similar activity without structural optimization.

Physicochemical Properties

Property Target Compound HPOB Compound 4
LogP (Predicted) ~3.2 (moderate lipophilicity) ~2.8 ~2.5
Solubility Low (isoquinoline hydrophobicity) Moderate (polar hydroxyethyl) Low (nitro group)
Hydrogen Bond Donors 3 3 4

Key Insights :

  • The target compound’s higher logP vs. HPOB may improve blood-brain barrier penetration but reduce aqueous solubility.
  • Fewer hydrogen bond donors compared to Compound 4 could limit target engagement in polar environments.

Biological Activity

3-({2-[(Isoquinolin-6-yl)amino]-2-oxoethyl}amino)benzamide, a compound with significant potential in medicinal chemistry, has been investigated for its biological activities, particularly as an inhibitor of certain enzymes relevant to neurodegenerative diseases. This article reviews its synthesis, biological effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features an isoquinoline moiety linked to a benzamide structure through an amino and oxoethyl group. Its molecular formula is C18H20N4OC_{18}H_{20}N_4O, and it possesses a molecular weight of approximately 312.38 g/mol. The structural formula can be represented as follows:

\text{3 2 Isoquinolin 6 yl amino 2 oxoethyl}amino)benzamide}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including the formation of the isoquinoline derivative followed by amide bond formation. Specific synthetic routes have been documented in various studies, highlighting the efficiency and yield of the process.

Enzyme Inhibition

Recent studies have focused on the compound's inhibitory effects on key enzymes associated with Alzheimer's disease, specifically acetylcholinesterase (AChE) and β-secretase (BACE1).

Inhibitory Potency:
The inhibitory concentration (IC50) values for AChE and BACE1 are crucial indicators of the compound's efficacy. For instance:

Enzyme IC50 (µM) Reference Compound IC50 Reference (µM)
AChE0.056Donepezil0.046
BACE19.01Quercetin4.89

These results indicate that while the compound exhibits potent activity against AChE, its effectiveness against BACE1 is moderate compared to established inhibitors like quercetin.

The mechanism by which this compound inhibits these enzymes involves binding interactions that stabilize the enzyme structure, thereby reducing flexibility and impeding function. Molecular docking studies suggest that specific hydrogen bonding patterns play a significant role in this interaction.

Case Studies

Several studies have reported on related compounds with similar structures, demonstrating varying degrees of biological activity:

  • Koca et al. synthesized novel benzamide derivatives that showed promising AChE inhibition with IC50 values ranging from 1.57 to 2.85 µM.
  • Gao et al. identified a derivative with an AChE IC50 of 2.49 µM, showcasing a higher selectivity against AChE over butyrylcholinesterase (BuChE).

These findings underscore the importance of structural modifications in enhancing biological activity.

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